molecular formula C19H21N3O3 B5400533 4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid

4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid

Cat. No. B5400533
M. Wt: 339.4 g/mol
InChI Key: UIIKLWOYRXQTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid, also known as JNJ-31020028, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid acts as a selective antagonist of the adenosine A2A receptor, which is predominantly expressed in the brain and immune cells. The adenosine A2A receptor is involved in the regulation of neurotransmitter release, inflammation, and immune response. By blocking the adenosine A2A receptor, 4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid can modulate these processes and potentially alleviate disease symptoms.
Biochemical and Physiological Effects:
4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has been shown to have significant biochemical and physiological effects in various disease models. In preclinical studies, it has been found to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease and Huntington's disease. It has also been shown to inhibit tumor growth and metastasis in cancer models. 4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has been found to have a favorable safety profile and does not exhibit significant toxicity or adverse effects.

Advantages and Limitations for Lab Experiments

4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity, favorable pharmacokinetic properties, and good solubility in water and organic solvents. However, there are also some limitations to its use, such as its relatively high cost and limited availability. Additionally, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for the research and development of 4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid. One potential area of investigation is its use in combination with other drugs or therapies to enhance its therapeutic efficacy. Another direction is the exploration of its potential use in other disease conditions, such as autoimmune diseases and metabolic disorders. Additionally, further studies are needed to optimize the synthesis method and improve the yield and purity of 4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid. Overall, 4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid holds great promise as a novel therapeutic agent for various disease conditions, and further research is warranted to fully explore its potential.

Synthesis Methods

4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid was first synthesized by Johnson & Johnson Pharmaceutical Research and Development, LLC. The synthesis method involves the reaction of 4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-amine with 4-(4-fluorobenzyl)piperidine-1-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to yield the target compound. The synthesis process has been optimized to produce high yields and purity of 4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid.

Scientific Research Applications

4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to have potent and selective antagonistic activity against the adenosine A2A receptor, which is involved in the regulation of various physiological processes, including neurotransmission, inflammation, and immune response. 4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid has been investigated for its potential use in the treatment of Parkinson's disease, Huntington's disease, and other neurological disorders, as well as cancer and inflammatory diseases.

properties

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yloxy)-1-pyrimidin-2-ylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-17(24)19(25-16-6-5-14-3-1-4-15(14)13-16)7-11-22(12-8-19)18-20-9-2-10-21-18/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIIKLWOYRXQTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3(CCN(CC3)C4=NC=CC=N4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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